6-chloropyridine-2,3-dicarboxylic Acid

Vue d'ensemble

Description

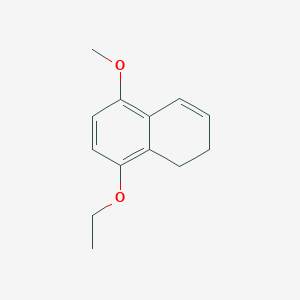

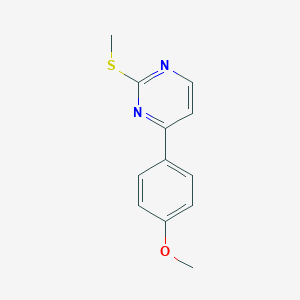

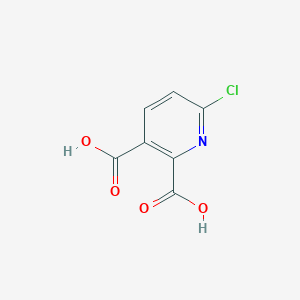

6-Chloropyridine-2,3-dicarboxylic Acid is a chemical compound with the molecular formula C7H4ClNO4 . It is a halogenated derivative of pyridine . It is known to be a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The physical properties of this compound include a molar refractivity of 43.09 cm³, a molar volume of 119.6 cm³, a surface tension of 83.3 dyne/cm, a density of 1.684 g/cm³, a flash point of 223 °C, an enthalpy of vaporization of 74.09 kJ/mol, and a boiling point of 445.1 °C at 760 mmHg .Applications De Recherche Scientifique

Synthetic Process Improvement

6-Chloropyridine-2,3-dicarboxylic acid has been studied for its potential in improving synthetic processes. Xiao (2011) demonstrated a practical and efficient synthesis method for 4-chloropyridine-2,6-dicarboxylic acid, which indicates similar potential for this compound in industrial applications (Xiao, 2011).

Applications in Photodegradation Studies

The compound's derivatives, such as 6-chloro-2-pyridinecarboxylic acid, have been investigated for their role in photodegradation processes. Skoutelis et al. (2017) found that these derivatives can be significantly genotoxic, which is crucial for understanding their environmental impact and potential applications in water pollutant treatment (Skoutelis et al., 2017).

Role in Metal-Organic Frameworks

This compound and its related compounds are instrumental in creating metal-organic frameworks (MOFs). Yang et al. (2012) synthesized MOFs using pyridine-2,6-dicarboxylic acid, demonstrating its potential in creating complex structures with luminescent properties (Yang et al., 2012).

Electrochemical Applications

The electroreduction properties of compounds like 6-chloro-2-pyridinecarboxylic acid on mercury electrodes were studied by Corredor and Mellado (2006). This research is significant for understanding the electrochemical behavior of these compounds, which could have implications in various industrial applications (Corredor & Mellado, 2006).

Environmental and Biological Applications

The use of 2,6-pyridine dicarboxylic acid in environmental and biological contexts, such as the extraction and concentration of mercury(II) from samples, highlights its utility in environmental science and biochemistry. Zhang et al. (2010) demonstrated this application, showing its effectiveness in trace mercury(II) determination (Zhang et al., 2010).

Mécanisme D'action

Target of Action

It is known that this compound is a degradation product of neonicotinoid insecticides such as imidacloprid and acetamiprid . These insecticides primarily target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .

Pharmacokinetics

Given its solubility in water , it may have good bioavailability. More research is needed to understand its pharmacokinetic properties fully.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-chloropyridine-2,3-dicarboxylic acid . For instance, its degradation from neonicotinoids can occur in various environmental matrices

Analyse Biochimique

Biochemical Properties

It is known that pyridine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-chloropyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-2-1-3(6(10)11)5(9-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSYXDLIFFSYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464716 | |

| Record name | 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127437-44-9 | |

| Record name | 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)